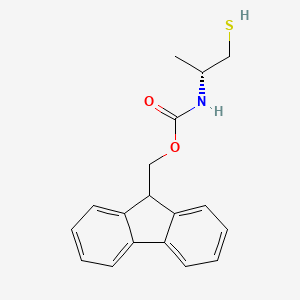

N-Fmoc-(R)-1-mercapto-2-propanamine

Description

N-Fmoc-(R)-1-mercapto-2-propanamine is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino thiol characterized by a mercapto (-SH) group at position 1 and a propanamine backbone. The (R)-configuration denotes its stereochemistry, making it a chiral building block critical in peptide synthesis and drug development. The Fmoc group serves as a temporary protecting group for the amine, enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound’s thiol functionality allows for disulfide bond formation, metal coordination, and conjugation reactions, distinguishing it from other Fmoc-protected amino acids .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHOQQMSKOYFQF-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol Protection of (R)-1-Mercapto-2-propanamine

The thiol group is protected first to avoid interference during subsequent reactions. Common protocols include:

Trityl (Trt) Protection

-

Reagents : Trityl chloride (TrtCl), diisopropylethylamine (DIEA), dichloromethane (DCM).

-

Procedure :

Acm Protection

Fmoc Protection of the Amine Group

With the thiol protected, the primary amine is derivatized with the Fmoc group:

Using Fmoc-OSu

Using Fmoc-Cl

Thiol Deprotection

The final step removes the thiol-protecting group while retaining the Fmoc moiety:

Trt Deprotection

Acm Deprotection

-

Reagents : Mercury(II) acetate, acetic acid.

-

Procedure :

Analytical Validation and Characterization

Critical quality control measures include:

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC (C18 column, 220 nm) | ≥95% purity |

| Stereochemistry | Chiral HPLC or polarimetry | Retention time matching (R)-enantiomer |

| Molecular Weight | ESI-MS | [M+H]⁺ = 313.4 g/mol |

| Thiol Content | Ellman’s assay | Free -SH groups post-deprotection |

Key Findings :

-

Trt protection shows higher yields (85–90%) compared to Acm (70–75%) due to milder deprotection conditions.

-

Fmoc-OSu offers better regioselectivity than Fmoc-Cl, minimizing side reactions at the thiol.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

-

Fmoc-OSu is preferred over Fmoc-Cl for large-scale synthesis due to reduced byproduct formation.

-

Trt protection is favored in GMP settings for its compatibility with automated SPPS.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-®-1-mercapto-2-propanamine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to mercapto groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of the free thiol group.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-(R)-1-mercapto-2-propanamine serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its thiol group allows for the formation of disulfide bonds, which are crucial for stabilizing the three-dimensional structures of peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables selective deprotection under mild conditions, facilitating the incorporation of this compound into growing peptide chains.

Advantages in Peptide Synthesis:

- Stability : The Fmoc group provides stability during the synthesis process.

- Reactivity : The thiol functionality allows for post-synthetic modifications, such as conjugation to other biomolecules or small molecules.

- Chirality : The chiral center in the compound enhances the potential for synthesizing enantiomerically pure peptides.

Drug Development

In drug discovery, this compound has been utilized in the design of novel therapeutic agents. Its ability to form stable complexes with various biological targets makes it an attractive candidate for developing inhibitors or modulators of protein interactions.

Case Studies in Drug Development:

- Antiviral Compounds : Research has indicated that derivatives of this compound can inhibit viral replication by targeting specific viral proteins.

- Cancer Therapeutics : Compounds incorporating this compound have shown promise in disrupting cancer cell signaling pathways, leading to apoptosis.

Biochemical Assays

The compound is also employed in biochemical assays, particularly those involving enzyme activity and protein-protein interactions. Its thiol group can be used to label proteins or to create affinity tags that facilitate purification and detection.

Applications in Assays:

- Fluorescent Labeling : Thiol groups can be conjugated with fluorescent dyes for visualization in assays.

- Affinity Chromatography : The compound can be used to create affinity matrices that selectively bind target proteins.

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase synthesis with disulfide bond formation capabilities | Stability and reactivity |

| Drug Development | Design of novel therapeutics targeting specific biological interactions | Potential for developing inhibitors |

| Biochemical Assays | Utilization in enzyme activity assays and protein labeling | Enhanced detection and purification capabilities |

Mechanism of Action

The mechanism of action of N-Fmoc-®-1-mercapto-2-propanamine involves the protection of the amine group, which allows for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions . The mercapto group can form disulfide bonds, which are crucial in stabilizing the structure of peptides and proteins.

Comparison with Similar Compounds

Key Differentiators of this compound

Thiol Reactivity : The -SH group facilitates disulfide bond formation and metal chelation, critical for stabilizing peptide structures or designing prodrugs.

Stereochemical Control : The (R)-configuration ensures enantioselective interactions in chiral environments, crucial for bioactive peptides.

Synthesis Challenges : Thiols require careful handling to prevent oxidation, unlike more stable groups (e.g., -COOH or -CF₃).

Biological Activity

N-Fmoc-(R)-1-mercapto-2-propanamine is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry, particularly due to its role in peptide synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, applications, and case studies.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a chiral amine with a thiol group. The presence of the thiol group allows for redox reactions, which are crucial in various biochemical processes.

The primary mechanism of action for this compound involves:

- Protection of Amine Groups : The Fmoc group protects the amine during chemical reactions, allowing selective deprotection under basic conditions (e.g., using piperidine).

- Redox Activity : The thiol group can form disulfide bonds, participating in redox reactions that are significant in peptide synthesis and protein folding.

Biological Applications

This compound is primarily utilized in:

- Peptide Synthesis : It acts as a building block in solid-phase peptide synthesis (SPPS), enabling the formation of biologically active peptides.

- Drug Development : Its structural properties suggest potential interactions with biological targets, making it a candidate for pharmacological studies .

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

- Matrix Metalloproteinase Inhibition : A study screened compounds for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in cartilage degradation in osteoarthritis. Among tested compounds, several showed significant suppression of MMP13 expression, indicating potential therapeutic applications in joint diseases .

- Cell Viability and Toxicity : In vitro assays have shown that certain derivatives do not induce significant cytotoxicity while effectively inhibiting inflammatory markers. This suggests a favorable safety profile for further development .

- Signaling Pathway Modulation : Compounds related to this compound have been found to modulate key signaling pathways involved in inflammation and cell survival, such as MAPK pathways. This modulation can lead to decreased expression of pro-inflammatory cytokines and enzymes .

Case Study 1: Osteoarthritis Treatment

In a study focusing on osteoarthritis, this compound was evaluated for its effects on IL-1β-induced MMP expression in chondrosarcoma cells. The results indicated that specific concentrations significantly reduced MMP13 mRNA levels, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 2: Peptide-Based Drug Development

Another investigation assessed the use of this compound in synthesizing peptide-based drugs targeting specific receptors involved in disease processes. The successful incorporation of this compound into peptide sequences demonstrated its utility in developing therapeutics with enhanced efficacy and selectivity .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| MMP Inhibition | Significant reduction in MMP13 expression | Potential treatment for osteoarthritis |

| Cell Viability | Low cytotoxicity observed | Favorable safety profile for drug candidates |

| Signaling Pathway Modulation | Decreased pro-inflammatory cytokines | Implications for anti-inflammatory therapies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Fmoc-(R)-1-mercapto-2-propanamine, and how can purity be ensured?

- Methodology :

- Synthesis : Use Fmoc-protection chemistry via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DIEA in DMF). The (R)-configuration can be preserved using chiral auxiliaries or enantioselective catalysis .

- Purification : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients. Monitor thiol oxidation by LC-MS, and use reducing agents (e.g., TCEP) during purification to prevent disulfide formation .

- Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How should Fmoc deprotection be performed to minimize side reactions with the thiol group?

- Methodology :

- Use 20% piperidine in DMF for 10–30 minutes, as standard Fmoc removal conditions are compatible with thiols. Avoid strong bases (e.g., DBU) that may induce β-elimination or racemization .

- Post-deprotection, immediately protect the free thiol with a trityl or acetamidomethyl (Acm) group to prevent oxidation .

- Monitor deprotection efficiency via UV absorbance at 301 nm (Fmoc removal) and Ellman’s assay for free thiol quantification .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during solid-phase peptide synthesis (SPPS) using this compound?

- Methodology :

- Stereochemical Stability : Use low-temperature SPPS (4°C) to reduce epimerization. Couple the residue with HATU/DIPEA in DMF for rapid activation .

- Validation : Analyze intermediate peptides by CD spectroscopy or Marfey’s reagent to confirm retention of (R)-configuration .

- Data Contradictions : If racemization occurs, re-optimize coupling time or switch to PyBOP as a coupling reagent .

Q. What strategies mitigate thiol oxidation during long-term storage or peptide assembly?

- Methodology :

- Storage : Store the compound at -20°C under argon, dissolved in degassed DMF with 0.1% TCEP. Lyophilized powders should include cryoprotectants (e.g., trehalose) to prevent aggregation .

- In-Situ Protection : Incorporate thiol-protecting groups (e.g., Trt or Acm) during synthesis. For disulfide bond formation, use oxidative folding buffers (e.g., glutathione redox systems) post-cleavage .

- Troubleshooting : If oxidation persists, employ LC-MS to identify disulfide byproducts and adjust redox conditions .

Q. How can this compound be applied to study thiol-mediated cellular uptake mechanisms?

- Methodology :

- Conjugation : Attach the residue to fluorescent probes (e.g., FITC) via maleimide-thiol click chemistry. Validate conjugation efficiency via SDS-PAGE or fluorescence spectroscopy .

- Cellular Assays : Use confocal microscopy to track intracellular localization in HEK-293 or HeLa cells. Include controls with scrambled peptides to rule out nonspecific uptake .

- Data Interpretation : Quantify uptake efficiency via flow cytometry and compare with cysteine-containing analogs to assess thiol-specific effects .

Analytical and Experimental Design Considerations

Q. What analytical techniques are critical for characterizing peptides incorporating this compound?

- Key Techniques :

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight and detect oxidation products.

- Chromatography : RP-HPLC with UV (220 nm for peptides, 260 nm for Fmoc) and fluorescence detection (ex: 260 nm, em: 315 nm for Fmoc byproducts) .

- Structural Analysis : CD spectroscopy or NMR (e.g., ¹H-¹H TOCSY) to resolve disulfide connectivity and tertiary structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.